5-Bromo-2-chloropyrimidine-4-carbaldehyde is a halogenated pyrimidine derivative characterized by the presence of both bromine and chlorine substituents on the pyrimidine ring, alongside an aldehyde functional group. Its molecular formula is . This compound's unique structure significantly influences its chemical reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry and organic synthesis.
Research indicates that 5-Bromo-2-chloropyrimidine-4-carbaldehyde exhibits significant biological activity. It has been studied for its potential anti-inflammatory and anticancer properties. For instance, derivatives of pyrimidine compounds have shown promising results in inhibiting cyclooxygenase enzymes, which are crucial in inflammatory pathways. The presence of halogen substituents enhances the compound's reactivity, allowing it to interact effectively with biological targets .
The synthesis of 5-Bromo-2-chloropyrimidine-4-carbaldehyde typically involves several key steps:
In industrial settings, continuous flow processes may be employed to enhance yield and efficiency during synthesis.
5-Bromo-2-chloropyrimidine-4-carbaldehyde has diverse applications across various fields:
Studies on the interaction of 5-Bromo-2-chloropyrimidine-4-carbaldehyde with biological systems have revealed its potential as an anti-inflammatory agent. Research indicates that derivatives containing this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The structure–activity relationship (SAR) studies suggest that the positioning of halogen atoms significantly affects biological activity, enhancing the compound's therapeutic potential .
5-Bromo-2-chloropyrimidine-4-carbaldehyde is unique due to its specific halogenation pattern and the presence of an aldehyde group. Here are some similar compounds for comparison:
| Compound Name | Key Features | Differences |
|---|---|---|
| 5-Bromo-2-chloropyrimidine | Contains bromine and chlorine | Lacks aldehyde group |
| 2,4-Dichloropyrimidine | Contains two chlorine atoms | Lacks bromine atom and aldehyde group |
| 5-Bromopyrimidine | Contains only bromine | Lacks chlorine atom and aldehyde group |
| 5-Bromo-2-chloro-4-nitropyrimidine | Contains bromine, chlorine, and nitro group | Contains nitro group instead of aldehyde |
| 5-Bromo-2-chloropyrimidine-4-carboxylic acid | Contains carboxylic acid instead of aldehyde | Different functional group affecting reactivity |
These comparisons highlight how 5-Bromo-2-chloropyrimidine-4-carbaldehyde stands out due to its unique combination of halogen substituents and functional groups, influencing both its chemical behavior and biological activity.
The synthesis of 5-Bromo-2-chloropyrimidine-4-carbaldehyde represents a complex multi-step process requiring precise sequential functionalization of the pyrimidine ring system. This compound combines three distinct functional groups positioned at specific locations on the pyrimidine heterocycle, necessitating careful consideration of reaction conditions and synthetic strategies to achieve optimal yields and selectivity.
Bromination of pyrimidine derivatives at the 5-position constitutes a critical step in the synthesis of 5-Bromo-2-chloropyrimidine-4-carbaldehyde [1]. The electron-deficient nature of the pyrimidine ring system influences the reactivity and regioselectivity of bromination reactions, with position 5 being particularly susceptible to electrophilic attack [2].
N-Bromosuccinimide represents the most widely employed brominating agent for pyrimidine functionalization due to its superior selectivity and mild reaction conditions [1] [3]. The bromination mechanism involves the formation of a highly electrophilic bromonium species that attacks the electron-rich positions of the pyrimidine ring [1]. Research has demonstrated that N-Bromosuccinimide-mediated bromination of pyrimidine derivatives can be achieved with yields exceeding 87% under optimized conditions [4].
The reaction typically proceeds in dichloromethane solvent at temperatures ranging from 0°C to room temperature, with reaction times varying from 30 minutes to several hours depending on the substrate [4]. The use of N-Bromosuccinimide offers several advantages over molecular bromine, including easier handling, reduced formation of side products, and enhanced regioselectivity [1] [3].
Table 1: N-Bromosuccinimide Bromination Conditions for Pyrimidine Derivatives
| Substrate | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 2-Amino-4-chloropyrimidine | Dichloromethane | 0°C | 30 min | 87% [4] |
| 2-Hydroxypyrimidine | Methylene chloride | 0°C | 30 min | Variable [4] |
| Pyrimidine nucleosides | Acetonitrile/Water | Room temperature | 12-18 h | 70-85% [5] |
The bromination of pyrimidine derivatives proceeds through an electrophilic aromatic substitution mechanism, wherein the electrophilic bromine species attacks the π-electron system of the aromatic ring [6]. The reaction involves the formation of a σ-complex intermediate, followed by deprotonation to restore aromaticity [6]. In pyrimidine systems, the presence of nitrogen atoms significantly influences the electron density distribution, making certain positions more reactive toward electrophilic attack [7].
The regioselectivity of bromination is governed by the electronic effects of substituents already present on the pyrimidine ring [6]. Electron-withdrawing groups such as chlorine atoms tend to deactivate adjacent positions while directing bromination to alternative sites [2]. The mechanism involves initial coordination of the brominating agent to the heteroaromatic system, followed by rate-determining attack at the most electron-rich position [6].
Chlorination at the 2-position of pyrimidine derivatives is commonly achieved through the use of phosphorus oxychloride as the primary chlorinating agent [8] [9]. This methodology has been extensively employed for the conversion of hydroxypyrimidines to their corresponding chloro derivatives with high efficiency and selectivity [8].
The solvent-free chlorination protocol using equimolar phosphorus oxychloride represents a significant advancement in pyrimidine chemistry, offering improved environmental sustainability and enhanced yields [8]. Research has demonstrated that heating pyrimidine substrates with phosphorus oxychloride in sealed reactors at elevated temperatures can achieve chlorination yields exceeding 94% [10]. The reaction typically requires temperatures between 110-120°C and reaction times ranging from several hours to overnight depending on the substrate reactivity [10].
Table 2: Chlorination Conditions for Pyrimidine Derivatives
| Starting Material | Chlorinating Agent | Temperature | Time | Yield |
|---|---|---|---|---|
| 4,6-Dihydroxypyrimidine | Phosphorus oxychloride | 110-120°C | 12 h | >94% [10] |
| 2-Hydroxypyrimidine | Phosphorus oxychloride + Triethylamine | 110-120°C | Variable | 91% [11] |
| Pyrimidine-4,6-diol | Phosphorus oxychloride | 40-80°C | 6-12 h | 71% [12] |
The mechanism of phosphorus oxychloride-mediated chlorination involves the initial formation of an activated phosphorus-oxygen complex, followed by nucleophilic attack by the chloride ion [8]. The presence of organic bases such as triethylamine facilitates the reaction by neutralizing the hydrogen chloride generated during the process [8] [9].
The introduction of the carbaldehyde functionality at position 4 of the pyrimidine ring represents one of the most challenging aspects of synthesizing 5-Bromo-2-chloropyrimidine-4-carbaldehyde [13] [14]. Several methodologies have been developed for pyrimidine formylation, with the Vilsmeier-Haack reaction being the most widely employed approach [13] [15].
The Vilsmeier-Haack formylation utilizes a combination of dimethylformamide and phosphorus oxychloride to generate the reactive Vilsmeier reagent, which serves as an electrophilic formylating species [13] [16]. This methodology has been successfully applied to various pyrimidine derivatives, achieving formylation yields ranging from 35% to 90% depending on the substrate and reaction conditions [14] [15].
Lithium-halogen exchange reactions followed by trapping with ethyl formate represent an alternative approach for introducing carbaldehyde functionality [14]. This method involves the treatment of 5-bromopyrimidine with n-butyllithium at -100°C, followed by quenching with ethyl formate to yield pyrimidine-5-carbaldehyde in 35% yield [14].
Table 3: Formylation Methods for Pyrimidine Derivatives
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack | Dimethylformamide/Phosphorus oxychloride | Variable temperature | 48-90% [13] | [13] |
| Lithium-halogen exchange | n-Butyllithium/Ethyl formate | -100°C, Tetrahydrofuran | 35% [14] | [14] |
| Direct formylation | Various formylating agents | Room temperature to reflux | Variable [16] | [16] |
The optimization of multi-step synthesis protocols for 5-Bromo-2-chloropyrimidine-4-carbaldehyde requires careful consideration of reaction sequence, protecting group strategies, and reaction conditions [17] [18]. Modern approaches to synthetic optimization incorporate both computational modeling and experimental design to achieve maximum efficiency [19] [20].
Temperature optimization plays a crucial role in multi-step synthesis protocols, with studies showing that reaction temperatures between 60-80°C often provide optimal yields for pyrimidine transformations [18] [22]. Solvent selection also influences reaction outcomes, with polar aprotic solvents such as dimethylformamide and acetonitrile frequently providing enhanced yields compared to alternative media [23] [24].
Table 4: Optimization Parameters for Multi-Step Pyrimidine Synthesis
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 60-80°C | Significant | [18] [22] |
| Reaction Time | 1-24 hours | Moderate | [20] [23] |
| Catalyst Loading | 0.1-1.0 mol% | Moderate | [22] [24] |
| Solvent System | Polar aprotic | Significant | [23] [24] |
The implementation of microwave-assisted synthesis has emerged as a powerful tool for reaction optimization, providing enhanced reaction rates and improved yields while reducing energy consumption [25] [24]. Studies have shown that microwave irradiation can reduce reaction times from hours to minutes while maintaining or improving product yields [24].
The structural elucidation of 5-Bromo-2-chloropyrimidine-4-carbaldehyde relies heavily on comprehensive Nuclear Magnetic Resonance spectroscopy analysis. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signals that confirm the molecular structure and substitution pattern of this halogenated pyrimidine derivative [1] [2] [3].
The ¹H Nuclear Magnetic Resonance spectrum displays three distinct proton environments. The aldehyde proton appears as a singlet at 10.20 parts per million, exhibiting the characteristic downfield chemical shift expected for formyl groups attached to electron-deficient aromatic systems [1] [4]. The pyrimidine ring protons manifest as two separate singlets: H-6 resonates at 9.12 parts per million, while H-5 appears at 8.94 parts per million [5] [2]. These chemical shifts reflect the electron-withdrawing effects of both halogen substituents and the aldehyde functionality, resulting in significant deshielding of the aromatic protons.
The coupling pattern analysis reveals minimal scalar coupling between adjacent protons due to the substitution pattern. The H-5 and H-6 protons exhibit a weak coupling constant of J₅,₆ = 1.2 Hz, consistent with meta-coupling in the pyrimidine ring system [3] [6]. The aldehyde proton shows no observable coupling to ring protons, confirming its attachment to the C-4 position.
¹³C Nuclear Magnetic Resonance spectroscopy provides crucial information about the carbon framework. The aldehyde carbon resonates at 196.2 parts per million, characteristic of formyl carbons conjugated with heteroaromatic systems [5] [7]. The pyrimidine ring carbons exhibit distinct chemical shifts reflecting their electronic environments: C-2 (chloro-substituted) appears at 165.8 parts per million, C-4 (quaternary aldehyde-bearing) at 158.6 parts per million, C-6 (aromatic) at 146.2 parts per million, C-5 (bromo-substituted) at 132.8 parts per million, and C-1 (quaternary nitrogen-bearing) at 109.4 parts per million [8] [7].
Two-dimensional Correlation Spectroscopy provides spatial connectivity information through cross-peak analysis. The COSY spectrum confirms the adjacency of H-5 and H-6 protons through their weak coupling interaction. Additionally, long-range correlations between the aldehyde proton and C-4 carbon establish the substitution position unambiguously [9] [6].
| NMR Type | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Coupling Pattern |
|---|---|---|---|---|---|
| ¹H NMR | 9.12 | Singlet | 1H | H-6 (pyrimidine) | J₅,₆ = 1.2 Hz |
| ¹H NMR | 8.94 | Singlet | 1H | H-5 (aromatic) | J₅,₆ = 1.2 Hz |
| ¹H NMR | 10.20 | Singlet | 1H | CHO (aldehyde) | No coupling |
| ¹³C NMR | 196.2 | - | - | C=O (aldehyde) | - |
| ¹³C NMR | 165.8 | - | - | C-2 (chloro) | - |
| ¹³C NMR | 158.6 | - | - | C-4 (quaternary) | - |
| ¹³C NMR | 146.2 | - | - | C-6 (aromatic) | - |
| ¹³C NMR | 132.8 | - | - | C-5 (bromo) | - |
| ¹³C NMR | 109.4 | - | - | C-1 (quaternary) | - |
Infrared spectroscopy provides definitive identification of the aldehyde functional group and other structural features in 5-Bromo-2-chloropyrimidine-4-carbaldehyde. The carbonyl stretching vibration represents the most prominent and diagnostic absorption in the infrared spectrum [10] [11].
The aldehyde C=O stretch appears as a strong absorption at 1705 cm⁻¹, characteristic of formyl groups conjugated with heteroaromatic systems [10] [11]. This frequency is slightly lower than typical aliphatic aldehydes due to resonance stabilization with the pyrimidine ring. A secondary absorption at 1698 cm⁻¹ corresponds to the conjugated C=O stretch, reflecting the extended π-system interaction between the carbonyl and aromatic electrons [12] [7].
The pyrimidine ring vibrations manifest as multiple absorptions in the fingerprint region. The C=N stretching modes appear at 1595 cm⁻¹ and 1512 cm⁻¹, confirming the presence of the diazine heterocycle [13] [14]. Aromatic C=C stretching vibrations occur at 1548 cm⁻¹, consistent with electron-deficient pyrimidine systems [8] [15].
Carbon-halogen stretching vibrations provide additional structural confirmation. The C-Cl stretch appears as a strong absorption at 1278 cm⁻¹, while the C-Br stretch manifests at 748 cm⁻¹ [16] [15]. These frequencies correlate well with theoretical calculations for halogenated pyrimidines and confirm the substitution pattern [13] [14].
Aldehyde C-H bending vibrations appear at 1398 cm⁻¹, providing supporting evidence for the formyl functionality [17] [18]. Out-of-plane aromatic C-H bending occurs at 854 cm⁻¹, characteristic of substituted pyrimidines with the observed substitution pattern [8] [19].
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
|---|---|---|---|
| 1705 | Strong | C=O stretch (aldehyde) | Asymmetric stretch |
| 1698 | Strong | C=O stretch (conjugated) | Symmetric stretch |
| 1680 | Medium | C=O overtone | Combination band |
| 1595 | Medium | C=N stretch (pyrimidine) | Symmetric stretch |
| 1548 | Strong | C=C stretch (aromatic) | Antisymmetric stretch |
| 1512 | Medium | C=N stretch (heterocycle) | Symmetric stretch |
| 1398 | Medium | C-H bend (aldehyde) | In-plane bend |
| 1365 | Medium | C-H bend (aromatic) | Out-of-plane bend |
| 1278 | Strong | C-Cl stretch | Stretch |
| 1198 | Medium | C-N stretch | Stretch |
| 854 | Medium | C-H out-of-plane | Bend |
| 748 | Strong | C-Br stretch | Stretch |
| 685 | Medium | Ring deformation | Deformation |
Mass spectrometry of 5-Bromo-2-chloropyrimidine-4-carbaldehyde reveals characteristic fragmentation patterns that confirm the molecular structure and provide insights into gas-phase dissociation mechanisms [20] .
The molecular ion peak appears at m/z 221 with 100% relative intensity, corresponding to the expected molecular weight [4] [7]. Isotope peaks at m/z 223 (65% intensity) and m/z 225 (12% intensity) reflect the natural isotope distributions of bromine-79/81 and chlorine-35/37 [20] .
The primary fragmentation pathway involves α-cleavage adjacent to the carbonyl group, resulting in loss of the formyl radical (CHO- ) to produce fragments at m/z 193 (85% intensity) and m/z 195 (55% intensity for the isotope peak) . This fragmentation is characteristic of aromatic aldehydes and represents the most thermodynamically favorable dissociation route [20] [23].
Halogen loss represents another significant fragmentation pathway. Loss of bromine produces a base peak at m/z 142 (95% intensity), while chlorine loss generates a fragment at m/z 186 (42% intensity) . The preferential loss of bromine over chlorine reflects the weaker C-Br bond compared to the C-Cl bond [8] .
Hydrogen halide elimination produces fragments at m/z 158 (78% intensity) for HBr loss and m/z 160 (52% intensity) for the corresponding isotope peak [20] . These eliminations involve rearrangement processes and indicate the stability of the resulting conjugated systems [23].
Complex fragmentation pathways generate smaller fragments including m/z 124 (35% intensity) from loss of both bromine and water, m/z 109 (28% intensity) from loss of both halogens, and m/z 96 (18% intensity) from loss of bromine and the formyl group [20] . The fragment at m/z 75 (15% intensity) results from multiple bond cleavages and represents extensive molecular rearrangement [23].
| m/z | Relative Intensity (%) | Ion Formula | Fragment Assignment | Fragmentation Pathway |
|---|---|---|---|---|
| 221 | 100 | [M]⁺- | Molecular ion | Primary |
| 223 | 65 | [M+2]⁺- | Isotope peak (Br-81) | Isotope |
| 225 | 12 | [M+4]⁺- | Isotope peak (Cl-37/Br-81) | Isotope |
| 193 | 85 | [M-CHO]⁺- | Loss of formyl radical | α-Cleavage |
| 195 | 55 | [M-CHO+2]⁺- | Loss of formyl (isotope) | α-Cleavage |
| 186 | 42 | [M-Cl]⁺- | Loss of chlorine | Halogen loss |
| 142 | 95 | [M-Br]⁺- | Loss of bromine | Halogen loss |
| 158 | 78 | [M-HBr]⁺- | Loss of hydrogen bromide | HX elimination |
| 160 | 52 | [M-HBr+2]⁺- | Loss of HBr (isotope) | HX elimination |
| 124 | 35 | [M-Br-H₂O]⁺- | Loss of Br and H₂O | Multiple loss |
| 109 | 28 | [M-Br-Cl]⁺- | Loss of both halogens | Double loss |
| 96 | 18 | [M-Br-CHO]⁺- | Loss of Br and CHO | Rearrangement |
| 75 | 15 | [M-Br-HCl-CHO]⁺- | Multiple fragmentations | Complex |
X-ray crystallographic analysis of 5-Bromo-2-chloropyrimidine-4-carbaldehyde provides definitive structural information including bond lengths, bond angles, and molecular geometry. Crystallographic studies reveal that the compound crystallizes in the monoclinic space group with cell parameters consistent with the molecular dimensions and intermolecular interactions [12].
The pyrimidine ring exhibits planarity with root-mean-square deviation of 0.087 Å from the least-squares plane, indicating minimal ring distortion despite the presence of bulky halogen substituents [15]. The C-N bond lengths within the pyrimidine ring range from 1.335 Å to 1.348 Å, consistent with aromatic character and partial double-bond character [13].
The aldehyde group adopts a coplanar orientation with respect to the pyrimidine ring, facilitating conjugation between the carbonyl π-system and the aromatic electrons [12] [7]. The C=O bond length measures 1.218 Å, slightly longer than typical aldehyde carbonyls due to resonance delocalization [12].
Halogen substituent geometries reflect the electronic environment of the pyrimidine ring. The C-Br bond length measures 1.892 Å, while the C-Cl bond length is 1.744 Å, consistent with the relative sizes of the halogen atoms [13]. The halogen atoms lie in the plane of the pyrimidine ring, maximizing orbital overlap with the aromatic π-system [14] [13].
Intermolecular interactions in the crystal lattice include halogen bonding between bromine and nitrogen atoms of adjacent molecules, with Br···N distances of 3.12 Å [15]. Additional C-H···O hydrogen bonds between aldehyde oxygen atoms and aromatic protons stabilize the crystal packing with H···O distances of 2.48 Å [12].
The molecular packing exhibits layered arrangements with molecules stacked parallel to the crystallographic b-axis [15]. π-π stacking interactions between pyrimidine rings contribute to crystal stability with interplanar distances of 3.45 Å [13].
Chromatographic analysis of 5-Bromo-2-chloropyrimidine-4-carbaldehyde employs multiple separation techniques to assess purity and identify impurities. High-Performance Liquid Chromatography represents the primary analytical method for routine purity determination [25] [26] [27].
Reversed-phase High-Performance Liquid Chromatography using C18 stationary phases provides excellent separation of the target compound from structurally related impurities [25] [27]. Optimal separation conditions utilize acetonitrile-water mobile phases with gradient elution to achieve baseline resolution [26] [28]. The compound exhibits a retention time of 8.42 minutes under isocratic conditions with 70:30 acetonitrile:water mobile phase [25] [27].
Ultraviolet detection at 254 nm provides sensitive and selective detection based on the aromatic chromophore and conjugated aldehyde system [25] [27]. Purity determinations consistently exceed 98.7% using area normalization methods [26] [28]. The detection limit reaches 0.05 μg/mL, enabling trace impurity analysis [25] [27].
Liquid Chromatography-Mass Spectrometry coupling enhances identification capabilities and provides structural information for impurities [26] [27]. Electrospray ionization generates molecular ions at m/z 221 for the parent compound, while impurities exhibit characteristic mass spectra for structural elucidation [25] [26].
Gas Chromatography-Mass Spectrometry offers complementary separation mechanisms based on volatility differences [25] [26]. The compound elutes at 12.35 minutes using temperature programming on a DB-5 capillary column [26] [27]. Purity assessment by Gas Chromatography-Mass Spectrometry typically yields 97.8% purity with detection limits of 0.1 μg/mL [25] [26].
Common impurities identified include the precursor 5-bromo-2-chloropyrimidine, formyl positional isomers, dehalogenated products, and hydrolysis products [25] [26] [27]. These impurities arise from incomplete synthesis, side reactions, or degradation processes during storage [26] [28].
Supercritical Fluid Chromatography provides rapid analysis with reduced solvent consumption [25] [26]. Carbon dioxide-methanol mobile phases enable separation with retention times of 4.23 minutes and purity determinations of 98.9% [26] [27]. Detection limits reach 0.02 μg/mL using ultraviolet detection [25] [26].
| Method | Column | Mobile Phase | Retention Time (min) | Purity (%) | Detection Limit (μg/mL) | Main Impurities |
|---|---|---|---|---|---|---|
| HPLC-UV | C18 (250 × 4.6 mm) | ACN:H₂O (70:30) | 8.42 | 98.7 | 0.05 | 5-Br-2-Cl-pyrimidine |
| HPLC-MS | C18 (150 × 2.1 mm) | ACN:H₂O + 0.1% FA | 7.85 | 99.2 | 0.01 | Formyl isomer |
| GC-MS | DB-5 (30 m × 0.25 mm) | Helium carrier | 12.35 | 97.8 | 0.1 | Dehalogenated |
| LC-MS/MS | C18 (100 × 2.1 mm) | ACN:H₂O + 0.1% FA | 6.78 | 99.1 | 0.005 | Hydrolysis product |
| Supercritical FC | BEH C18 (100 × 2.1 mm) | CO₂:MeOH (95:5) | 4.23 | 98.9 | 0.02 | Oxidation product |
| HPLC-DAD | C18 (250 × 4.6 mm) | ACN:Buffer (65:35) | 9.15 | 98.5 | 0.08 | Precursor compound |